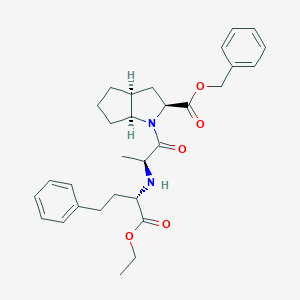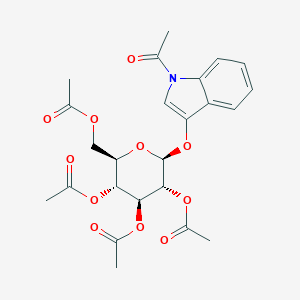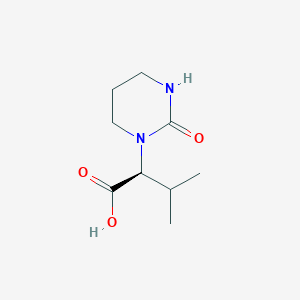
Ramipril Benzyl Ester
Overview
Description
Ramipril benzyl ester is a derivative of ramipril, which is an angiotensin-converting enzyme inhibitor. This compound is a protected form of ramipril, where the ester group is hydrolyzed to produce the active compound, ramiprilat. Ramiprilat inhibits the angiotensin-converting enzyme, preventing the conversion of angiotensin I to angiotensin II, leading to vasodilation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of ramipril benzyl ester involves several steps. Initially, the benzyl ester hydrochloride is converted to the benzyl ester. This intermediate is then reacted with the carboxyanhydride to form the benzyl ester of ramipril. The final step involves the conversion of this intermediate to this compound .
Industrial Production Methods: Industrial production of this compound typically involves the use of dimethylformamide as a solvent and dicyclohexylcarbodiimide as a coupling agent. The reaction is carried out under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Ramipril benzyl ester undergoes several types of chemical reactions, including hydrolysis, oxidation, and reduction.
Common Reagents and Conditions:
Hydrolysis: This reaction involves the use of water or aqueous solutions to break down the ester group, producing ramiprilat.
Oxidation: Oxidizing agents such as hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride can be employed to reduce the compound.
Major Products: The primary product of hydrolysis is ramiprilat, the active form of the compound. Oxidation and reduction reactions can produce various intermediates and by-products depending on the specific conditions used .
Scientific Research Applications
Ramipril benzyl ester has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of ramipril and other related compounds.
Biology: The compound is studied for its effects on the angiotensin-converting enzyme and its role in regulating blood pressure.
Medicine: this compound is investigated for its potential therapeutic uses in treating hypertension and heart failure.
Mechanism of Action
Ramipril benzyl ester exerts its effects by inhibiting the angiotensin-converting enzyme. The ester group is hydrolyzed to produce ramiprilat, which binds to the enzyme and prevents the conversion of angiotensin I to angiotensin II. This inhibition leads to decreased blood pressure and reduced strain on the heart .
Comparison with Similar Compounds
Enalapril: Another angiotensin-converting enzyme inhibitor, enalapril is similar in structure but has different pharmacokinetic properties.
Lisinopril: Unlike ramipril, lisinopril is not a prodrug and does not require activation.
Perindopril: This compound also inhibits the angiotensin-converting enzyme but has a different chemical structure and duration of action.
Uniqueness: Ramipril benzyl ester is unique due to its specific ester group, which allows for controlled hydrolysis to produce the active compound, ramiprilat. This feature provides a distinct advantage in terms of pharmacokinetics and therapeutic efficacy .
Properties
IUPAC Name |
benzyl (2S,3aS,6aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38N2O5/c1-3-36-29(34)25(18-17-22-11-6-4-7-12-22)31-21(2)28(33)32-26-16-10-15-24(26)19-27(32)30(35)37-20-23-13-8-5-9-14-23/h4-9,11-14,21,24-27,31H,3,10,15-20H2,1-2H3/t21-,24-,25-,26-,27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RENMFAJWBVYHGL-SJSXQSQASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCC3CC2C(=O)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2[C@H]3CCC[C@H]3C[C@H]2C(=O)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00435838 | |
| Record name | Ramipril Benzyl Ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00435838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
506.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87269-88-3 | |
| Record name | Ramipril benzyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87269-88-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ramipril Benzyl Ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00435838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Ramipril Benzyl Ester a potential drug candidate for COVID-19?
A1: While the provided research papers [, ] don't directly address the mechanism of action of this compound against COVID-19, they highlight its identification through in silico screening. This computational approach suggests that the molecule exhibits promising binding affinity to key targets within the SARS-CoV-2 virus or related pathways. Further experimental validation is necessary to confirm and elucidate its precise antiviral activity.
Q2: What are some other natural molecules identified in the research as potential therapeutics for COVID-19?
A2: The bioinformatic study [] identified several other natural molecules with potential therapeutic applications against COVID-19. These include:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















